molecular formula C9H7NO4 B2449809 7-Methoxy-1,3-benzoxazole-5-carboxylic acid CAS No. 1384895-52-6

7-Methoxy-1,3-benzoxazole-5-carboxylic acid

Cat. No. B2449809
CAS RN: 1384895-52-6
M. Wt: 193.158
InChI Key: HDPGCDJCDBGUJJ-UHFFFAOYSA-N
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Description

“7-Methoxy-1,3-benzoxazole-5-carboxylic acid” is a chemical compound with the empirical formula C9H8O5 . It has a molecular weight of 196.16 . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including “7-Methoxy-1,3-benzoxazole-5-carboxylic acid”, has been studied extensively . Various methods have been developed, including the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Other methods involve a sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .


Molecular Structure Analysis

The molecular structure of “7-Methoxy-1,3-benzoxazole-5-carboxylic acid” can be represented by the SMILES string COC1=CC (C (O)=O)=CC2=C1OCO2 . This indicates that the compound contains a methoxy group (OCH3), a carboxylic acid group (COOH), and a benzoxazole ring .


Physical And Chemical Properties Analysis

“7-Methoxy-1,3-benzoxazole-5-carboxylic acid” is a powder . Its molecular weight is 196.16 . The compound’s InChI key is AOHAPDDBNAPPIN-UHFFFAOYSA-N .

Scientific Research Applications

Antiallergic Activity

7-Methoxy-1,3-benzoxazole-5-carboxylic acid derivatives have been evaluated for antiallergic activity. Compounds related to this structure showed potent antiallergic effects, surpassing the effectiveness of standard treatments like disodium cromoglycate in certain studies. This suggests potential applications in treating allergic conditions (Buckle et al., 1983).

Synthesis Methodologies

Innovative methods for synthesizing benzoxazole derivatives, including those structurally related to 7-Methoxy-1,3-benzoxazole-5-carboxylic acid, have been developed. Microwave-assisted direct synthesis from carboxylic acids is an example, providing efficient, metal and solvent-free conditions (Kumar et al., 2005).

Antimicrobial Agents

Derivatives of 7-Methoxy-1,3-benzoxazole-5-carboxylic acid have been designed and synthesized with potential as antimicrobial agents. These compounds, synthesized in various ways, demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating their utility in antimicrobial research (Vodela et al., 2013).

Sensing Applications

Certain benzoxazole derivatives, including those related to 7-Methoxy-1,3-benzoxazole-5-carboxylic acid, have been used in the development of fluorescent probes for sensing purposes. They have applications in detecting pH changes and metal cations, underlining their versatility in chemical sensing technologies (Tanaka et al., 2001).

Antitumor Agents

Research into benzoxazole derivatives has extended into the antitumor domain. For instance, a study described the synthesis of a compound structurally related to 7-Methoxy-1,3-benzoxazole-5-carboxylic acid with potential as an antitumor agent, highlighting the broader pharmacological scope of these compounds (Mondal et al., 2003).

Fluorescent Labeling

Benzoxazole derivatives have been employed as fluorescent labeling reagents in high-performance liquid chromatography (HPLC), demonstrating their utility in analytical chemistry and diagnostics (Takadate et al., 1989).

properties

IUPAC Name

7-methoxy-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-7-3-5(9(11)12)2-6-8(7)14-4-10-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGCDJCDBGUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,3-benzoxazole-5-carboxylic acid

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